1-Benzoylazetidin-3-one
Description
1-Benzoylazetidin-3-one is a four-membered β-lactam derivative characterized by a benzoyl group attached to the nitrogen atom of the azetidinone ring. This compound is of significant interest in medicinal chemistry due to the inherent reactivity of the β-lactam ring, which is pivotal in antibiotic design and enzyme inhibition studies. The benzoyl substituent introduces an aromatic acyl moiety, enhancing electrophilicity at the ketone group, making it a versatile intermediate for nucleophilic additions or further functionalization .
Properties
CAS No. |
25566-02-3 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-benzoylazetidin-3-one |
InChI |
InChI=1S/C10H9NO2/c12-9-6-11(7-9)10(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
FCWANJOYOGQLDS-UHFFFAOYSA-N |
SMILES |
C1C(=O)CN1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)CN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional properties of 1-Benzoylazetidin-3-one can be contextualized by comparing it to azetidinone derivatives with varying substituents. Below is a detailed analysis:
Structural Analogues and Substituent Effects
*Calculated based on molecular formulas.
†From .
‡From .
Key Observations :
- Electronic Effects : The benzoyl group in this compound is electron-withdrawing, increasing the electrophilicity of the β-lactam carbonyl compared to electron-donating groups like benzhydryl or benzyl. This makes it more reactive in nucleophilic reactions (e.g., ring-opening for antibiotic derivatives) .
- Solubility and Bioactivity : Hydroxyl-containing derivatives like 1-Benzylazetidin-3-ol demonstrate higher polarity and solubility, advantageous in formulation, whereas amine derivatives (e.g., 1-Benzhydrylazetidin-3-amine hydrochloride) enable ionic interactions in biological targets .
Table 1: Comparative Reactivity in Nucleophilic Additions
| Compound | Reaction with NH₃ | Reaction with H₂O |
|---|---|---|
| This compound | Rapid β-lactam ring-opening | Moderate hydrolysis |
| 1-Benzhydrylazetidin-3-one | Slow ring-opening | Minimal hydrolysis |
| 1-Benzylazetidin-3-ol | N/A (hydroxyl group) | Stable in aqueous media |
*Inferred from substituent electronic profiles and β-lactam chemistry principles .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-Benzoylazetidin-3-one?
To optimize synthesis, focus on reaction temperature, solvent polarity (e.g., dichloromethane for mild conditions), and catalyst selection (e.g., Lewis acids for acylation). Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates . For purity, employ recrystallization with solvents like ethyl acetate/hexane. Report yields and characterization data (NMR, IR) for reproducibility .
Q. How can the molecular structure of this compound be confirmed?
Combine spectroscopic methods:
- NMR : Analyze and spectra to verify benzoyl and azetidinone moieties.
- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated in related azetidine derivatives .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. What methods ensure the purity of this compound for experimental use?
- Chromatography : Use column chromatography with silica gel or preparative HPLC.
- Melting point analysis : Compare observed values with literature data.
- Elemental analysis : Verify C, H, N composition within ±0.4% deviation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
Contradictions (e.g., unexpected -NMR splitting) may arise from dynamic effects or impurities. Strategies:
Q. Are there alternative synthetic routes to this compound beyond traditional acylation?
Yes. Electrochemical methods can rearrange precursors (e.g., 3-hydroxyoxindoles) under controlled potentials, avoiding harsh reagents. Optimize electrolyte composition (e.g., LiClO in acetonitrile) and electrode materials (platinum or carbon) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Use density functional theory (DFT) to calculate:
- Frontier molecular orbitals : Identify nucleophilic/electrophilic sites.
- Activation energies : Simulate transition states for ring-opening reactions.
Validate predictions with kinetic experiments (e.g., monitoring by -NMR if fluorinated reagents are used) .
Methodological Guidance
Q. What strategies improve reproducibility in azetidinone synthesis?
- Detailed protocols : Document solvent drying methods (e.g., molecular sieves) and inert atmosphere conditions (Ar/N).
- Supporting information : Provide raw spectral data and chromatograms for peer validation .
Q. How should researchers handle hygroscopic intermediates during synthesis?
- Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
- Characterize intermediates immediately after isolation to prevent decomposition .
Q. What are best practices for literature reviews on azetidinone derivatives?
Q. How can novel this compound derivatives be designed for biological studies?
- Scaffold hybridization : Combine azetidinone cores with bioactive fragments (e.g., imidazopyridines) via click chemistry.
- SAR studies : Systematically vary substituents and assay against target enzymes (e.g., proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

